molecular formula C10H13Cl2NO2 B1360894 (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 268734-28-7

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B1360894
CAS No.: 268734-28-7
M. Wt: 250.12 g/mol
InChI Key: POAZZXSNVUMPBP-DDWIOCJRSA-N
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Description

®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes an amino group, a chlorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-chlorophenylalanine.

    Protection of Functional Groups: The amino group is often protected using a suitable protecting group like a carbamate.

    Chain Extension: The protected amino acid undergoes chain extension through reactions such as alkylation or acylation.

    Deprotection: The protecting group is removed to yield the free amino acid.

    Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Protein Engineering: Utilized in studies involving protein engineering and modification.

Medicine:

    Pharmaceutical Development: Explored for its potential in developing new drugs, particularly those targeting neurological conditions.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    3-Amino-4-(2-chlorophenyl)butanoic acid: The non-chiral version of the compound.

    4-(2-Chlorophenyl)butanoic acid: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness: ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its activity in biological systems, making it a valuable compound in medicinal chemistry and pharmaceutical development.

Biological Activity

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative known for its unique structural features, including an amino group, a butanoic acid backbone, and a chlorophenyl substituent. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in neurotransmission and anticonvulsant properties.

  • Molecular Formula : C10H13ClNO2
  • Molecular Weight : Approximately 215.67 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in water, alcohol, and ether

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may act as an inhibitor or modulator of neurotransmitter receptors, influencing various biochemical pathways related to neurological functions. The exact mechanisms can vary based on the target receptors and the context of application.

Biological Activities

  • Neurotransmission Modulation :
    • The compound has been studied for its ability to modulate neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability.
  • Anticonvulsant Properties :
    • Research indicates that this compound may exhibit anticonvulsant effects, making it a candidate for treating seizure disorders. Its structural similarity to known anticonvulsants suggests it may interact with GABAergic pathways.
  • Enzyme Inhibition :
    • Investigations have shown that this compound can act as an enzyme inhibitor, which could be relevant in various biochemical pathways and therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmission : A study demonstrated that this compound could enhance GABA receptor activity, leading to increased inhibitory neurotransmission in neuronal cultures. This effect was measured by analyzing changes in membrane potential and synaptic responses.
  • Anticonvulsant Activity Assessment : In animal models, this compound was shown to reduce seizure frequency and duration when administered prior to induced seizures, indicating its potential as an anticonvulsant agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaAnticonvulsant ActivityMechanism of Action
This compoundC10H13ClNO2YesGABA receptor modulation
Baclofen (R)-4-amino-3-(4-chlorophenyl)butanoic acidC10H12ClNO2YesGABA_B receptor agonist
PhenobarbitalC12H12N2O3YesGABA_A receptor modulator

Properties

IUPAC Name

(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZZXSNVUMPBP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647459
Record name (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268734-28-7
Record name (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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